molecular formula C24H44N4O2 B10977960 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide)

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide)

Cat. No.: B10977960
M. Wt: 420.6 g/mol
InChI Key: MICCFIPNOGBTML-UHFFFAOYSA-N
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Description

2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE is a complex organic compound that features a cyclopentyl group, an acetamido group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentylacetamido group and the subsequent attachment of the piperazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetamide: Shares the cyclopentylacetamido group but lacks the piperazine ring.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H44N4O2

Molecular Weight

420.6 g/mol

IUPAC Name

2-cyclopentyl-N-[3-[4-[3-[(2-cyclopentylacetyl)amino]propyl]piperazin-1-yl]propyl]acetamide

InChI

InChI=1S/C24H44N4O2/c29-23(19-21-7-1-2-8-21)25-11-5-13-27-15-17-28(18-16-27)14-6-12-26-24(30)20-22-9-3-4-10-22/h21-22H,1-20H2,(H,25,29)(H,26,30)

InChI Key

MICCFIPNOGBTML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NCCCN2CCN(CC2)CCCNC(=O)CC3CCCC3

Origin of Product

United States

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